2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Overview
Description
2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro group and an octahydrobenzo[b][1,4]dioxin moiety.
Preparation Methods
The synthesis of 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential biological activity, making it a candidate for further study in drug development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cellular processes.
Comparison with Similar Compounds
2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can be compared to other benzamide derivatives, such as:
3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide: Similar structure but with a different position of the chloro group.
2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
These compounds share structural similarities but may exhibit different biological activities and applications due to variations in their functional groups and molecular interactions.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-4,10,13-14H,5-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDAOTXMIRMEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=CC=C3Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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